(5E)-3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione
CAS No.:
Cat. No.: VC16361287
Molecular Formula: C26H22N2O4S
Molecular Weight: 458.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H22N2O4S |
|---|---|
| Molecular Weight | 458.5 g/mol |
| IUPAC Name | (5E)-3-(3-carbazol-9-yl-2-hydroxypropyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
| Standard InChI | InChI=1S/C26H22N2O4S/c1-32-19-12-10-17(11-13-19)14-24-25(30)28(26(31)33-24)16-18(29)15-27-22-8-4-2-6-20(22)21-7-3-5-9-23(21)27/h2-14,18,29H,15-16H2,1H3/b24-14+ |
| Standard InChI Key | PGOFMMVZYQURJA-ZVHZXABRSA-N |
| Isomeric SMILES | COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CC(CN3C4=CC=CC=C4C5=CC=CC=C53)O |
| Canonical SMILES | COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(CN3C4=CC=CC=C4C5=CC=CC=C53)O |
Introduction
Molecular Structure and Physicochemical Properties
The compound’s molecular formula is C₂₆H₂₂N₂O₄S, with a molar mass of 458.5 g/mol. Its IUPAC name, (5E)-3-(3-carbazol-9-yl-2-hydroxypropyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione, reflects the integration of a carbazole group (a tricyclic aromatic system) and a thiazolidine-2,4-dione core modified with a 4-methoxybenzylidene substituent. The structural complexity arises from the stereoelectronic interplay between the carbazole’s planar aromatic system and the thiazolidinedione’s electron-deficient heterocycle, which influences its reactivity and biological interactions .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₂₂N₂O₄S |
| Molecular Weight | 458.5 g/mol |
| IUPAC Name | (5E)-3-(3-carbazol-9-yl-2-hydroxypropyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
| Canonical SMILES | COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(CN3C4=CC=CC=C4C5=CC=CC=C53)O |
| PubChem CID | 12005551 |
The Z-configuration of the 4-methoxybenzylidene group (confirmed by NOESY spectroscopy) enhances π-π stacking interactions with biological targets, while the carbazole moiety contributes to hydrophobic binding .
Synthetic Methodologies
Knoevenagel Condensation and Modifications
The synthesis of thiazolidine-2,4-dione derivatives typically begins with a Knoevenagel condensation between thiazolidine-2,4-dione and an aldehyde or ketone. For this compound, 4-methoxybenzaldehyde reacts with the thiazolidinedione core under catalytic conditions. Recent advancements employ deep eutectic solvents (DESs) as green alternatives to traditional solvents, improving yields (70–85%) and reducing reaction times.
Carbazole Integration
The carbazole moiety is introduced via nucleophilic substitution. As detailed in Sabale et al. (2023), 9H-carbazole reacts with epichlorohydrin to form 3-(9H-carbazol-9-yl)-2-hydroxypropyl chloride, which subsequently undergoes alkylation with the thiazolidinedione intermediate . This step requires anhydrous conditions and catalytic triethylamine to achieve >90% purity .
Table 2: Optimized Synthesis Conditions
| Parameter | Condition |
|---|---|
| Solvent | Ethanol-DES (1:2) |
| Catalyst | Piperidine (10 mol%) |
| Temperature | 80°C |
| Reaction Time | 4–6 hours |
| Yield | 78–82% |
Pharmacological Activities
Antimicrobial Efficacy
Sabale et al. (2023) evaluated derivatives of this compound against Staphylococcus aureus, Escherichia coli, and Candida albicans, reporting MIC values of 25–510 µg/mL . The 4-methoxybenzylidene group enhances membrane permeability, while the carbazole unit disrupts microbial DNA replication via intercalation .
Characterization and Analytical Data
Spectroscopic Profiling
-
IR Spectroscopy: Peaks at 1,670 cm⁻¹ (C=O stretch), 1,240 cm⁻¹ (C-N), and 3,332 cm⁻¹ (N-H) confirm core structure .
-
¹H NMR: Aromatic protons from carbazole appear at δ 7.54–7.97 ppm, while the methoxy group resonates at δ 3.81 ppm .
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Mass Spectrometry: The molecular ion peak at m/z 458.5 ([M+H]⁺) aligns with theoretical calculations.
Table 3: Key Spectral Assignments
| Technique | Signal | Assignment |
|---|---|---|
| IR (KBr) | 1,670 cm⁻¹ | Thiazolidinedione C=O |
| ¹H NMR (DMSO-d₆) | δ 7.85 (d, J=8.4 Hz) | Carbazole H-2/H-6 |
| ESI-MS | 458.5 [M+H]⁺ | Molecular ion |
Research Trends and Applications
Drug Delivery Systems
Nanoparticulate formulations (e.g., PLGA nanoparticles) enhance the compound’s bioavailability by 40–60%, addressing its limited aqueous solubility (LogP = 3.8).
Structure-Activity Relationship (SAR) Studies
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